Research explores 2-IEM's potential for enhancing the bonding between dental restorations and dentin (the hard layer beneath tooth enamel). Studies have investigated its use in luting agents, which are adhesives that cement dental restorations in place. The combination of 2-IEM with iron (II) perchlorate seems to improve bond strength to dentin PubMed: . This research suggests 2-IEM might contribute to developing stronger and more durable dental adhesives.
2-IEM functions as a cross-linker in polymer chemistry CymitQuimica: . Cross-linkers essentially act as bridges between polymer chains, creating a more robust and interconnected network. This property makes 2-IEM valuable for synthesizing various resins with specific mechanical properties.
2-Isocyanatoethyl methacrylate is a bifunctional compound characterized by the presence of both isocyanate and methacrylate functional groups. Its molecular formula is C7H9NO3, and it has a molecular weight of 155.15 g/mol. This compound appears as a colorless to slightly yellow liquid with a pungent odor and exhibits a melting point of -45 °C and a boiling point of 211 °C . It is soluble in organic solvents but reacts with water, making its handling and storage critical due to potential polymerization.
IEM is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:
Safety Data Sheets (SDS) from chemical suppliers provide detailed information on the specific hazards and handling procedures for IEM [, ].
These reactions are significant for its application as a cross-linker in various polymeric systems.
The biological activity of 2-Isocyanatoethyl methacrylate is notable for its toxicity. It is classified as hazardous, with potential effects including skin irritation, respiratory issues upon inhalation, and severe eye irritation. Long-term exposure may lead to allergic reactions or sensitization . Research indicates that it can be used in biomedical applications, such as modifying cellulose nanocrystals for improved hydrophobicity and mechanical properties .
Several methods exist for synthesizing 2-Isocyanatoethyl methacrylate, typically involving the reaction of methacrylic acid derivatives with isocyanates. A common synthesis pathway includes:
This method allows for high purity and yield, essential for industrial applications.
2-Isocyanatoethyl methacrylate's ability to act as both an isocyanate and a methacrylate makes it particularly versatile for creating cross-linked networks in various applications, distinguishing it from other similar compounds.
Studies have shown that 2-Isocyanatoethyl methacrylate interacts effectively with hydroxyl groups on cellulose nanocrystals, facilitating the formation of composites with enhanced properties. The resulting materials demonstrate improved mechanical strength and dispersibility in organic solvents compared to untreated cellulose nanocrystals . This interaction underscores its potential in advanced material science applications.
2-Isocyanatoethyl methacrylate is a bifunctional organic compound characterized by the presence of both isocyanate and methacrylate functional groups [1]. The molecular formula of this compound is C₇H₉NO₃, with a molecular weight of 155.15 grams per mole [1] [2]. The compound is also known by several systematic names including 2-isocyanatoethyl 2-methylprop-2-enoate, methacryloyloxyethyl isocyanate, and 2-propenoic acid, 2-methyl-, 2-isocyanatoethyl ester [1] [6].
The structural framework consists of a methacrylate moiety connected through an ethylene bridge to an isocyanate group [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-isocyanatoethyl 2-methylprop-2-enoate [6]. The compound bears the Chemical Abstracts Service registry number 30674-80-7 and the European Community number 250-284-7 [1] [2].
The structural connectivity can be represented by the Simplified Molecular Input Line Entry System notation: CC(=C)C(=O)OCCN=C=O [15]. The International Chemical Identifier string is 1S/C7H9NO3/c1-6(2)7(10)11-4-3-8-5-9/h1,3-4H2,2H3, with the corresponding International Chemical Identifier Key being RBQRWNWVPQDTJJ-UHFFFAOYSA-N [1] [15].
Infrared spectroscopic analysis of 2-isocyanatoethyl methacrylate reveals characteristic absorption bands that confirm the presence of both functional groups [8] [26]. The compound exhibits a strong absorption band at 2240 cm⁻¹, which is attributed to the antisymmetric stretching vibration of the isocyanate group (N=C=O) [26]. The carbonyl stretching vibration of the methacrylate ester group appears as a strong peak at 1723 cm⁻¹ [26]. A smaller peak at 1640 cm⁻¹ represents the alkenyl C=C stretch characteristic of the methacrylate vinyl group [26].
For isocyanate compounds in general, infrared spectroscopy shows characteristic bands between 2230 cm⁻¹ and 2270 cm⁻¹ for free isocyanate groups [8]. During chemical reactions or thermal decomposition, the appearance of these bands can be monitored in comparison to the disappearance of bands associated with blocked isocyanates, such as carbonyl bands between 1640 cm⁻¹ to 1720 cm⁻¹ and nitrogen-hydrogen bands at approximately 1535 cm⁻¹ [8].
Nuclear magnetic resonance spectroscopy, both proton and carbon-13, is regularly employed to characterize the compound structure and confirm the presence of blocking groups in derivative compounds [8]. Solid-state carbon-13 nuclear magnetic resonance spectroscopy has been demonstrated to prove the generation of free isocyanate species when investigating thermal decomposition processes [8].
Mass spectrometric analysis provides confirmation of the molecular weight and fragmentation patterns characteristic of the dual functional nature of this compound [1]. The spectroscopic data collectively confirms the bifunctional structure with both reactive isocyanate and polymerizable methacrylate groups intact [26].
Limited crystallographic data is available for 2-isocyanatoethyl methacrylate in the published literature. The compound exists primarily as a liquid at standard conditions, which limits traditional single-crystal X-ray diffraction studies [2] [9]. The molecular geometry features a planar arrangement around the isocyanate functional group, consistent with the general structural characteristics of isocyanate compounds [5].
The compound shows structural similarities to carbon dioxide and carbodiimides in terms of bonding characteristics [5]. The extended structure incorporates both the methacrylate backbone and the reactive isocyanate terminus, providing a bifunctional reactive system [1].
2-Isocyanatoethyl methacrylate appears as a colorless to almost colorless clear liquid at ambient conditions [2] [9] [10]. The compound exhibits a characteristic pungent odor typical of isocyanate-containing compounds [18] [19]. Some sources describe the liquid as having a slightly yellowish tint in certain preparations [31].
The compound maintains its liquid state across a wide temperature range due to its relatively low melting point [2] [9]. The clear appearance and liquid nature facilitate its use in various polymerization and crosslinking applications where homogeneous mixing is required [15] [31].
Storage conditions typically specify maintenance in sealed containers under inert atmosphere due to the reactive nature of both functional groups [9] [28]. The physical appearance can serve as an initial indicator of compound purity and degradation state [31].
The melting point of 2-isocyanatoethyl methacrylate is reported as -45 degrees Celsius [2] [9] [10]. This low melting point ensures the compound remains liquid under normal handling and storage conditions. The boiling point is consistently reported as 211 degrees Celsius at standard atmospheric pressure [2] [9] [10] [18].
Thermal analysis using differential scanning calorimetry and thermogravimetric analysis provides insight into the thermal stability and decomposition behavior [24] [26]. The compound demonstrates thermal stability up to temperatures well below its boiling point, but undergoes decomposition at elevated temperatures [22] [26].
The flash point is reported as 97 degrees Celsius using the Tag Closed Cup method or 99 degrees Celsius using the Cleveland Open Cup method [18] [21]. These values indicate the temperature at which vapors can ignite under specific test conditions [19] [21]. Heat capacity measurements show a value of 1.80 joules per gram per Kelvin [18]. The heat of vaporization is determined to be 55.6 kilojoules per mole [18].
Thermal conductivity measurements indicate a value of 1.59 × 10⁻⁴ watts per meter per Kelvin [18]. When polymerized to form a homopolymer, the glass transition temperature is approximately 60 degrees Celsius [18]. Thermogravimetric analysis of modified cellulose nanocrystals using this compound showed enhanced thermal stability with onset temperatures around 252 degrees Celsius [26].
The density of 2-isocyanatoethyl methacrylate is consistently reported as 1.098 grams per milliliter at 25 degrees Celsius [2] [10] [15]. Alternative measurements indicate a specific gravity of 1.096 at 25 degrees Celsius [18] or 1.10 at 20 degrees Celsius relative to 20 degrees Celsius [9] [11]. These density values reflect the molecular composition and packing efficiency of the compound [17] [19].
Dynamic viscosity measurements at 25 degrees Celsius yield a value of 1.44 millipascal-seconds [11] [18]. This relatively low viscosity facilitates handling and processing in various applications requiring fluid behavior [11]. Kinematic viscosity data is not extensively reported in the available literature [11].
The refractive index is measured as 1.45 at 20 degrees Celsius relative to the sodium D-line [9] [10] [19]. More precise measurements report the refractive index as n₂₀/D 1.45 [17] [21]. This optical property is useful for identification and purity assessment of the compound [19] [21].
Property | Value | Temperature (°C) | Reference |
---|---|---|---|
Density | 1.098 g/mL | 25 | [2] [15] |
Specific Gravity | 1.096 | 25 | [18] |
Dynamic Viscosity | 1.44 mPa·s | 25 | [11] [18] |
Refractive Index | 1.45 | 20 | [9] [19] |
The solubility characteristics of 2-isocyanatoethyl methacrylate reflect its dual functional nature and intermediate polarity [13] . Water solubility is limited, with reported values of 4.214 grams per liter at 25 degrees Celsius [10] [17] [19]. The compound reacts with water rather than simply dissolving, leading to hydrolysis of the isocyanate group [13] .
In organic solvents, the compound demonstrates significantly higher solubility [11] [13]. It is very soluble in many organic solvents, including N,N-dimethylformamide [14]. The compound shows solubility in methanol and is sparingly soluble in glacial acetic acid [14]. Chloroform presents very slight solubility for this compound [14].
The reactivity with water makes handling and storage critical due to potential polymerization and decomposition reactions . The compound is generally described as not mixing well with water due to its reactive nature rather than simple immiscibility [13]. Storage in inert solvents can prevent unwanted reactions during handling [13].
Solvent | Solubility | Reference |
---|---|---|
Water | 4.214 g/L at 25°C | [10] [17] |
N,N-Dimethylformamide | Very soluble | [14] |
Methanol | Soluble | [14] |
Glacial Acetic Acid | Sparingly soluble | [14] |
Chloroform | Very slightly soluble | [14] |
The vapor pressure of 2-isocyanatoethyl methacrylate is reported as 18 Pascals at 20 degrees Celsius [10] [17] [21]. Alternative measurements using Organization for Economic Cooperation and Development test guidelines report 0.18 hectopascals at 68 degrees Fahrenheit (20 degrees Celsius) [20]. These values indicate relatively low volatility at ambient conditions [17] [21].
The low vapor pressure contributes to the handling characteristics of the compound, reducing the risk of significant vapor exposure under normal processing conditions [20]. However, the vapor pressure increases substantially with temperature, as evidenced by the boiling point of 211 degrees Celsius [18] [21].
The volatility characteristics must be considered in applications involving elevated temperatures or reduced pressure conditions [20]. The relatively low vapor pressure at ambient temperature facilitates storage and handling while allowing for processing flexibility at moderate temperatures [21].
The partition coefficient, expressed as the logarithm of the octanol-water partition coefficient (LogP), provides insight into the hydrophobic character of 2-isocyanatoethyl methacrylate [10] [17]. Reported values for LogP range from 1.72 to 1.883, indicating moderate hydrophobicity [10] [17] [20].
The LogP value of 1.72 suggests that the compound has a preference for organic phases over aqueous phases by approximately 52-fold [10] [17]. This intermediate hydrophobicity reflects the balance between the polar ester and isocyanate functionalities and the hydrophobic alkyl portions of the molecule [17].
Alternative calculations using different methodologies report a LogP value of 1.883 [20]. For comparison, a related compound, 2-isocyanatoethyl 3-chloro-2-methylpropionate, shows a LogP of 2.007, indicating slightly higher hydrophobicity [20]. The partition coefficient affects the environmental fate and biological distribution characteristics of the compound [25].
The moderate hydrophobicity influences solubility patterns and extraction behavior in biphasic systems [17]. This property is particularly relevant for understanding the compound's behavior in biological systems and environmental media [20] [25].
Property | Value | Method/Conditions | Reference |
---|---|---|---|
LogP | 1.72 | Standard conditions | [10] [17] |
LogP | 1.883 | Alternative calculation | [20] |
The stability of 2-isocyanatoethyl methacrylate is significantly influenced by environmental conditions, particularly moisture, temperature, and the presence of catalytic species [14] [22] [28]. Under dry conditions, the compound demonstrates reasonable stability, but exposure to moisture leads to hydrolysis reactions [14] .
Hydrolysis occurs readily in dilute aqueous solutions, with the isocyanate group reacting with water to form unstable carbamic acid intermediates that subsequently decompose to yield amines and carbon dioxide [14] [17]. This reaction pathway limits the stability in humid environments and necessitates careful moisture control during storage [22].
Storage recommendations consistently specify temperatures between 2 and 8 degrees Celsius under inert gas atmosphere [9] [28] [31]. The compound should be protected from moisture, heat, and light to prevent degradation and unwanted polymerization [19] [31]. Typical shelf life under proper storage conditions ranges from 24 months to 2 years [28] [31].
Thermal stability studies indicate that the compound can undergo decomposition at elevated temperatures, with differential scanning calorimetry and thermogravimetric analysis providing detailed decomposition profiles [22] [24]. The presence of polymerization inhibitors such as butylated hydroxytoluene helps prevent premature polymerization during storage [9] [15].
The compound exhibits stability in moist air for limited periods, with documented stability of 5.2 hours at 5 percent relative humidity and 2.6 hours at 50 percent relative humidity [14]. These time limits emphasize the importance of controlled atmosphere storage and handling procedures [14] [29].
Storage Condition | Recommended Parameter | Shelf Life | Reference |
---|---|---|---|
Temperature | 2-8°C | 24 months | [9] [31] |
Atmosphere | Inert gas | 2 years | [28] [31] |
Humidity Control | Dry conditions | Variable | [14] [22] |
Light Protection | Dark storage | 24 months | [19] [31] |
The synthesis of 2-isocyanatoethyl methacrylate involves several well-established synthetic routes, each with distinct advantages and limitations. The most widely employed approach utilizes 2-aminoethyl methacrylate hydrochloride as the primary precursor, which undergoes phosgenation to introduce the isocyanate functionality [1]. Alternative strategies include the direct esterification of methacrylic acid with 2-isocyanatoethanol, providing yields of 75-90% under optimized conditions [1].
The carbonyl diimidazole (CDI) method represents a particularly efficient synthetic approach, achieving conversion rates of 80-95% through a clean, catalyst-free reaction mechanism [1]. This method involves the initial formation of an imidazole carbamate intermediate, which subsequently undergoes thermal decomposition to generate the desired isocyanate product. The reaction proceeds through a two-stage process: initial activation at 23-30°C for 3.5 hours, followed by thermal treatment at 80°C for 8 hours [1].
Recent developments in precursor selection have focused on the utilization of renewable feedstocks to enhance the sustainability profile of the synthesis. Bio-based methacrylic acid derivatives, derived from renewable carbon sources, have shown promising results in laboratory-scale investigations, although commercial implementation remains limited by feedstock availability and cost considerations [2].
Catalyst selection plays a crucial role in determining the efficiency and selectivity of 2-isocyanatoethyl methacrylate synthesis. Dibutyltin dilaurate (DBTL) emerges as the most effective catalyst for isocyanate formation reactions, particularly in the temperature range of 60-80°C [4]. The catalyst loading typically ranges from 0.1 to 2.0 mol%, with optimal performance observed at 1.0 mol% loading under standard reaction conditions.
Tertiary amines, including triethylamine and N,N-diisopropylethylamine, serve as effective catalysts for phosgenation reactions, facilitating the transformation of amine precursors to isocyanates while simultaneously neutralizing the hydrochloric acid byproduct [1]. The reaction temperature must be carefully controlled between 0-25°C to prevent thermal decomposition of the isocyanate product.
For reactions involving tosyl chloride activation, sodium hydroxide or potassium carbonate provides the necessary basic conditions to promote nucleophilic substitution. The reaction proceeds optimally at 0-25°C under basic conditions, yielding 60-75% of the desired product [1]. Advanced catalytic systems incorporating Lewis acids have demonstrated enhanced performance in solvent-free synthesis, achieving yields of 70-85% while eliminating organic solvent waste.
Vacuum distillation represents the most widely employed purification method for 2-isocyanatoethyl methacrylate, typically conducted at 46-47°C under 0.4 mmHg pressure to achieve purities of 98-99.5% [5]. This technique effectively removes high-boiling impurities and thermal decomposition products while maintaining the integrity of the isocyanate functionality. The distillation process requires careful temperature control to prevent thermal degradation, with yield recoveries ranging from 80-90% [6].
Column chromatography using n-hexane/ethyl acetate (1:1) solvent systems provides effective separation of polar impurities and unreacted starting materials [7] [8]. This method achieves purities of 95-98% with yield recoveries of 70-85%, making it particularly suitable for small-scale preparations and analytical samples. The technique offers selective separation capabilities but requires significant solvent consumption and extended processing times.
Specialized purification approaches targeting hydrolyzable chloride impurities have been developed, utilizing epoxy compounds in the presence of amine catalysts [9]. This method achieves purities of 95-98% with yield recoveries of 75-90%, effectively addressing the stringent purity requirements for industrial applications. The treatment with imidazole compounds at elevated temperatures provides specific removal of hydrolyzable chloride compounds, achieving purities of 96-99% with yield recoveries of 80-95% [9].
Effective polymerization control is essential for maintaining product quality and preventing unwanted crosslinking during synthesis, purification, and storage of 2-isocyanatoethyl methacrylate. Butylated hydroxytoluene (BHT) serves as the most widely employed inhibitor, typically used at concentrations of 0.1-0.2% to provide excellent storage stability for 12-24 months [10] [11]. The inhibitor functions through radical scavenging mechanisms, effectively preventing premature polymerization across a temperature range of -20 to 80°C.
Phenothiazine demonstrates superior performance as a polymerization inhibitor, requiring lower concentrations of 0.02-0.05% while providing extended storage stability of 18-36 months [1]. The compound exhibits excellent compatibility with organic solvents and maintains effectiveness across a temperature range of -10 to 60°C. This inhibitor proves particularly valuable during synthesis operations where extended reaction times are required.
Oxygen atmosphere storage provides universal compatibility and excellent handling safety, although storage stability is limited to 1-3 months under ambient conditions [10]. The mechanism involves oxygen radical formation, which competes with the polymerization initiation process. Hydroquinone, utilized at concentrations of 0.05-0.15%, offers good performance for processing applications through quinone-hydroquinone equilibrium mechanisms, providing 6-12 months of storage stability.
The implementation of green chemistry principles in 2-isocyanatoethyl methacrylate synthesis has gained significant attention due to environmental sustainability concerns and regulatory requirements. Atom economy optimization represents a commercially implemented approach, achieving 85-95% atom utilization through direct coupling reactions that minimize by-product formation [2]. This approach requires careful reaction optimization but offers substantial environmental benefits through reduced waste generation.
Solvent-free synthesis methods have progressed to pilot-scale testing, demonstrating 90-95% solvent reduction while maintaining comparable yields to conventional approaches [2]. These methods utilize neat reactant conditions, eliminating the need for organic solvents but requiring sophisticated heat management systems to control reaction temperatures effectively. The technology shows high scalability potential, making it attractive for industrial implementation.
Microwave-assisted synthesis offers significant energy efficiency improvements, reducing reaction times by 50-80% compared to conventional heating methods [2]. The technology operates at 80-120°C for 10-30 minutes, achieving yields of 85-95% while requiring specialized equipment investment. Current development focuses on technology maturation and process optimization for commercial applications.
Biocatalytic approaches remain in the research stage, with potential for 70-85% selectivity improvements through enzyme-catalyzed transformations [2]. The primary challenges include limited enzyme availability and the need for enzyme development specifically tailored to isocyanate chemistry. Despite these limitations, the approach offers significant potential for sustainable synthesis through biodegradable catalysts.
Industrial-scale production of 2-isocyanatoethyl methacrylate requires comprehensive consideration of heat transfer management, mass transfer optimization, and safety protocols. Heat transfer management evolves from simple water bath cooling at laboratory scale to advanced heat exchange networks for industrial production exceeding 1000 kg batches [12]. Temperature control within ±2°C becomes critical to prevent hot spot formation and maintain product quality consistency.
Mass transfer optimization progresses from magnetic stirring adequacy at laboratory scale to optimized impeller design for industrial applications [12]. The Reynolds number must exceed 10⁴ to ensure adequate mixing and prevent concentration gradients that could compromise product quality. Computational fluid dynamics modeling provides essential support for reactor design and optimization.
Safety considerations become increasingly complex with scale-up, requiring transition from fume hood ventilation to comprehensive safety protocols including thermal runaway prevention systems [12]. The inherently safer design approach incorporates multiple safety barriers and real-time monitoring systems to prevent accidents. Material compatibility becomes critical, necessitating specialized alloy construction to prevent corrosion issues.
Process control systems advance from manual monitoring at laboratory scale to fully automated distributed control systems (DCS) for industrial production [12]. Process analytical technology integration enables real-time quality monitoring and control, ensuring consistent product quality. Model predictive control systems provide advanced process optimization capabilities, minimizing variability and maximizing efficiency.
Comprehensive analytical verification of 2-isocyanatoethyl methacrylate purity requires multiple complementary techniques to ensure product quality and regulatory compliance. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides structural confirmation and quantitative analysis, with characteristic signals at δ 4.09 (CH₂O), 3.59 (CH₂N), and 1.82 (CH₃) enabling purity determination in the 95-100% range with detection limits of 0.1-0.5% [13] [4].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy offers carbon framework verification through characteristic signals at δ 155-160 (NCO), 167 (C=O), and 136 (C=C), providing structural elucidation capabilities with detection limits of 0.5-1% [13] [4]. This technique proves particularly valuable for identifying structural isomers and degradation products that may compromise product quality.
Infrared (IR) spectroscopy enables rapid functional group identification through characteristic absorption bands at 2275 cm⁻¹ (NCO), 1723 cm⁻¹ (C=O), and 1640 cm⁻¹ (C=C) [4] [14]. The analysis requires only 5-10 minutes and provides purity determination in the 90-100% range with detection limits of 1-2%, making it suitable for routine quality control applications.
Gas chromatography-mass spectrometry (GC-MS) analysis provides molecular weight confirmation and impurity profiling through characteristic fragmentation patterns, including molecular ion at m/z 155 and fragment ions at m/z 127, 99, and 69 [15]. This technique achieves purity determination in the 98-100% range with detection limits of 0.01-0.1%, providing the highest sensitivity for trace impurity analysis.
Corrosive;Acute Toxic;Irritant;Health Hazard